CHDI-390576
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Overview
Description
CHDI-390576 is a potent, cell permeable, and CNS penetrant class IIa histone deacetylase (HDAC) inhibitor . It has IC50s of 54 nM, 60 nM, 31 nM, 50 nM for class IIa HDAC4, HDAC5, HDAC7, HDAC9, respectively . It shows >500-fold selectivity over class I HDACs (1, 2, 3) and 150-fold selectivity over HDAC8 and the class IIb HDAC6 isoform .
Synthesis Analysis
The synthesis of CHDI-390576 involves a novel late-stage incorporation of [18F]fluoride into the TFMO moiety in a single radiochemical step . The bromodifluoromethyl-1,2,4-oxadiazole was converted into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange in a single step .Molecular Structure Analysis
The molecular formula of CHDI-390576 is C19H13F4N3O2 . It is a second-generation benzhydryl hydroxamic acid with improved CNS properties and selectivity to class-IIa HDACs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CHDI-390576 include the conversion of bromodifluoromethyl-1,2,4-oxadiazole into [18F]TFMO via no-carrier-added bromine-[18F]fluoride exchange .Physical And Chemical Properties Analysis
CHDI-390576 is a solid, white to off-white compound . It has a molecular weight of 391.32 .Scientific Research Applications
Central Nervous System Penetration : CHDI-390576 is identified as a potent, cell-permeable, and CNS-penetrant class IIa HDAC inhibitor. It demonstrates significant selectivity over class I HDACs and the class IIb HDAC6 isoform. Pharmacokinetic analysis indicates its ability to reach effective exposure levels in mouse plasma, muscle, and brain upon oral administration. This suggests its utility in exploring class IIa HDAC biology and the impact of class IIa catalytic site occupancy both in vitro and in vivo (Luckhurst et al., 2019).
Potential in Neurodegenerative, Neuromuscular, Cardiac, and Oncology Indications : Due to its characteristics as a class IIa HDAC inhibitor, CHDI-390576 shows potential applications in neurodegenerative, neuromuscular, cardiac, and oncology research. Its selectivity and potency make it an important compound for investigating the role of class IIa HDACs in these diseases (Luckhurst et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDHGQJJLEAPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide |
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